Thioacrolein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

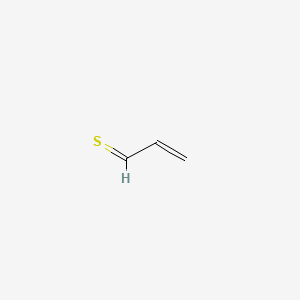

Thioacrolein is acrolein in which oxygen has been replaced by divalent sulfur.

Aplicaciones Científicas De Investigación

Organic Synthesis

Thioacrolein serves as a key intermediate in the synthesis of various sulfur-containing compounds. Its ability to undergo Michael additions makes it valuable for creating complex molecules in pharmaceutical chemistry. For instance, this compound has been utilized to synthesize thiazole derivatives, which exhibit significant biological activity .

Case Study: Synthesis of Thiazole Derivatives

- Objective: To develop novel thiazole derivatives using this compound.

- Methodology: this compound was reacted with different amines under controlled conditions.

- Results: The synthesized thiazole derivatives displayed promising antibacterial and anticancer activities.

Biological Applications

This compound has demonstrated potential therapeutic effects, particularly in cancer treatment and antimicrobial applications. Its derivatives have been studied for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. For example:

- Study Findings: this compound derivatives exhibited IC₅₀ values ranging from 5 to 15 µM against various cancer cell lines .

Antibacterial Activity

This compound has shown efficacy against a range of bacterial strains. A study highlighted its activity against:

- Bacteria Tested: Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC): Ranged from 20 to 50 µg/mL, demonstrating comparable potency to standard antibiotics .

Agricultural Applications

In agriculture, this compound is explored for its potential as a biopesticide due to its phytotoxic properties against certain pests and pathogens. Its application can enhance crop protection strategies while minimizing chemical residues in food products.

Case Study: Biopesticide Development

- Objective: Evaluate the effectiveness of this compound as a biopesticide.

- Methodology: Field trials were conducted on crops infested with fungal pathogens.

- Results: this compound reduced disease incidence by over 60%, proving effective as an environmentally friendly pest control agent.

Data Table: Summary of this compound Applications

Análisis De Reacciones Químicas

Chemical Reactions of Thioacrolein

This compound is a highly reactive compound . Its reactions include:

-

Diels-Alder Reactions: this compound is a dienophile that can participate in Diels-Alder reactions .

-

Electrophilic Substitution: Electrophilic substitution reactions in indolizines occur preferentially at the 3-position or, if occupied, at the 1-position when using this compound .

-

Antioxidant Activity: this compound, derived from allicin, exhibits antioxidant mechanisms involving the abstraction of the allylic hydrogen atom adjacent to the sulfur atom .

-

Elimination Reactions: Thiosulfinates can eliminate in a manner analogous to sulfoxides, with the fragmentation of allicin to this compound, which will go on to form vinyldithiins. Such reactions are important in the antioxidant chemistry of garlic and other plants of the genus Allium .

-

Reactions with Amines: In the synthesis of 3-thioformyl-indolizines by treatment of the corresponding formyl derivatives, tetraphosphorus decasulphide can be used .

Spectroscopic Characterization

This compound can be characterized spectroscopically at low temperatures (ca. 77 K) . Computational methods, such as Density Functional Theory (DFT), have been employed to study the chemical reactivity of this compound .

Ionization Energy Determinations of this compound

| IE (eV) | Method | Reference | Comment |

|---|---|---|---|

| 8.3 | PE | Bock, Mohmand, et al., 1982 | |

| 8.87 | PE | Bock, Mohmand, et al., 1982 | Vertical value |

| 8.7 | PE | Bock, Mohmand, et al., 1982, 2 | Vertical value |

Reactivity and Stability

Thioaldehydes, including this compound, are generally more reactive than aldehydes due to the weaker π bond in the C=S group compared to the C=O group . They tend to interconvert with thioketones . Unhindered thioaldehydes are generally unstable and prone to polymerization .

Propiedades

Número CAS |

53439-64-8 |

|---|---|

Fórmula molecular |

C3H4S |

Peso molecular |

72.13 g/mol |

Nombre IUPAC |

prop-2-enethial |

InChI |

InChI=1S/C3H4S/c1-2-3-4/h2-3H,1H2 |

Clave InChI |

GPRPXLGCWOJFQZ-UHFFFAOYSA-N |

SMILES |

C=CC=S |

SMILES canónico |

C=CC=S |

Key on ui other cas no. |

53439-64-8 81788-93-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.